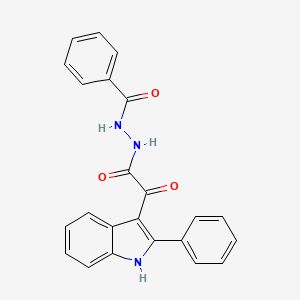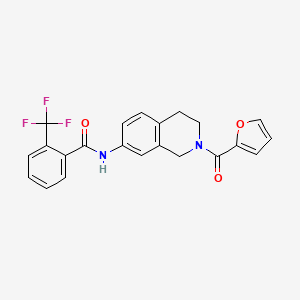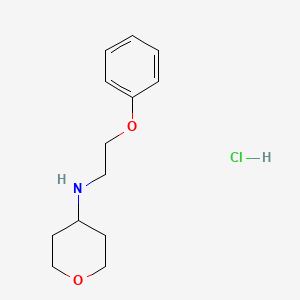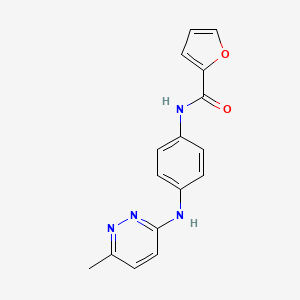
N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide" is a complex organic molecule that appears to be related to various synthesized compounds with potential antimicrobial and antioxidant activities. Although the exact compound is not directly mentioned in the provided papers, the research does involve similar furan carboxamide structures and their derivatives, which are of interest due to their biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic furan carboxylate structures. For instance, in one study, ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate was synthesized from ethyl naphtha[2,1-b]furan-2-carboxylate. This was followed by the formation of Schiff bases and subsequent reactions to yield azetidine derivatives with antimicrobial and antioxidant properties . Another study involved the synthesis of furan carboxamides using the Gewald reaction, which is a method for synthesizing thiophenes . These processes highlight the complexity and versatility of reactions that could be involved in synthesizing the compound .
Molecular Structure Analysis
The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and various substituents that can significantly alter the compound's properties. The presence of nitro, chloro, and acetyl groups in the compound suggests that it would have a complex structure with multiple reactive sites, which could be key to its biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include condensation, nitration, and the formation of Schiff bases. These reactions are crucial for introducing functional groups that confer antimicrobial and antioxidant properties. For example, the nitration of pyrazole carboxylic acid derivatives has been used to produce compounds with potential biological activity . Similarly, the formation of Schiff bases from furan carboxamides and various aldehydes is a common reaction in the synthesis of compounds with potential pharmacological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups like nitro and chloro can affect the electron density of the molecule, which in turn can influence its reactivity and interaction with biological targets. The antimicrobial and antioxidant activities of these compounds suggest that they have the ability to interact with and possibly inhibit the growth of microorganisms or scavenge free radicals . The specific physical properties such as melting point, solubility, and stability would depend on the precise structure and substituents present in the compound.
科学的研究の応用
Synthesis and Biological Evaluation
The synthesis and pharmacological activity of compounds similar to N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide have been explored in various studies. One such study involves the synthesis and evaluation of Schiff's bases and 2-azetidinones, revealing their potential antidepressant and nootropic activities. The study indicates that the 2-azetidinone skeleton shows promise as a central nervous system (CNS) active agent, leading to the development of potent CNS active agents for therapeutic use (Thomas et al., 2016).
Applications in Radiosensitizers and Cytotoxins
Research has been conducted on nitrothiophene derivatives with basic or electrophilic substituents, assessing their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds demonstrate effectiveness in vitro as radiosensitizers of hypoxic mammalian cells and show selectivity as bioreductively activated cytotoxins (Threadgill et al., 1991).
Crystal Structure Analysis
The hydrogen-bonding interactions in crystal structures of compounds related to N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide have been described, with a focus on N-(3-acetylphenyl)quinoline-2-carboxamides. These studies provide insights into the molecular interactions and structural properties of such compounds (Peña-Solórzano et al., 2017).
Novel Synthetic Approaches
Novel synthetic approaches for similar compounds have been developed, offering insights into the potential for creating diverse derivatives with varying biological activities. For instance, a technique to improve the precision of full-text database search has been applied to synthesize a derivative useful as a selective herbicide (Hoppenstand & Hsiao, 1988).
Reactivity Studies
The reactivity of compounds with acetyl and nitro substituents has been examined, providing an understanding of the chemical behavior of such molecules. These studies can be useful in predicting the reactivity of N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide under various conditions (Eaborn et al., 1972).
特性
IUPAC Name |
N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5/c1-11(24)13-4-3-5-15(8-13)22-20(25)17-10-19(28-12(17)2)16-7-6-14(21)9-18(16)23(26)27/h3-10H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREXRNPZTFHHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3000779.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3000780.png)
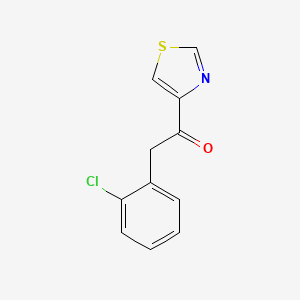
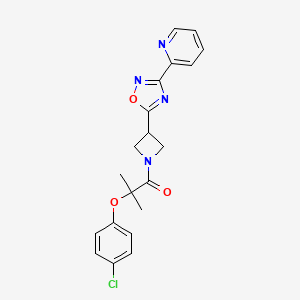
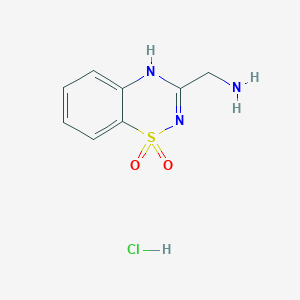
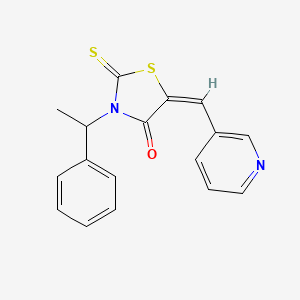
![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3000789.png)
